molecular formula C20H14F3N3O2 B2845605 Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate CAS No. 955284-42-1

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate

Cat. No.: B2845605
CAS No.: 955284-42-1
M. Wt: 385.346
InChI Key: WAJQMLDDNNVXBH-UHFFFAOYSA-N
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Description

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a fluorinated quinoline derivative characterized by a trifluoromethylphenylamino substituent at position 4, a cyano group at position 8, and an ethyl carboxylate moiety at position 2. The ethyl carboxylate at position 3 is a common feature in fluoroquinolone antibiotics, suggesting a role in target engagement or solubility .

Properties

IUPAC Name

ethyl 8-cyano-4-[3-(trifluoromethyl)anilino]quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14F3N3O2/c1-2-28-19(27)16-11-25-17-12(10-24)5-3-8-15(17)18(16)26-14-7-4-6-13(9-14)20(21,22)23/h3-9,11H,2H2,1H3,(H,25,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAJQMLDDNNVXBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC=CC(=C2N=C1)C#N)NC3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate typically involves multiple steps. One common method includes the acid-catalyzed condensation of anilines with ethyl 4,4,4-trifluoro acetoacetate, followed by cyclization and functionalization reactions . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives with different functional groups.

    Reduction: Reduction reactions can convert the cyano group to an amine group, leading to the formation of different quinoline derivatives.

    Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. The reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can exhibit unique chemical and biological properties.

Scientific Research Applications

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to the modulation of biological processes. For example, its interaction with bacterial enzymes can result in antibacterial effects, while its interaction with cancer cell receptors can induce apoptosis or inhibit cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares key structural features and properties of Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate with analogous quinoline derivatives:

Compound Name Position 3 Position 4 Position 8 Core Structure Key Biological Activities Synthesis Method References
This compound Ethyl carboxylate 3-(Trifluoromethyl)phenylamino Cyano Quinoline Inferred: Antitumor, antibacterial Likely nucleophilic substitution
Ethyl 8-bromo-4-hydroxyquinoline-3-carboxylate (CAS 35975-57-6) Ethyl carboxylate Hydroxyl Bromo Quinoline Not specified Reduction of nitro/azido precursors
Ethyl 4-[(3-chloro-4-methoxybenzyl)amino]-6-cyano-8-ethylquinoline-3-carboxylate Ethyl carboxylate 3-Chloro-4-methoxybenzylamino Ethyl Quinoline High PD affinity (in vitro) Suzuki coupling
Ethyl 7-oxopyrido[2,3-f]quinoxaline-8-carboxylate Ethyl carboxylate Fused pyrido[2,3-f]quinoxaline N/A Pyridoquinoxaline Antitumor, antibacterial Cyclocondensation
Ethyl 4-{[1-(2,4-dichlorobenzyl)-1H-triazol-4-yl]methoxy}-8-(trifluoromethyl)quinoline-3-carboxylate Ethyl carboxylate Triazolylmethoxy Trifluoromethyl Quinoline Antimicrobial Click chemistry

Key Observations

Substituent Positioning and Electronic Effects: The 8-cyano group in the target compound contrasts with 8-bromo () and 8-trifluoromethyl (). Cyano’s electron-withdrawing nature may enhance electrophilic interactions in biological systems compared to bromo (halogen bonding) or CF₃ (lipophilicity) . The 4-{[3-(trifluoromethyl)phenyl]amino} substituent differs from 4-hydroxy () and 4-triazolylmethoxy (). The amino group’s basicity could improve solubility, while the CF₃-phenyl moiety may enhance target affinity via hydrophobic interactions .

Biological Activity Trends: Ethyl carboxylate at position 3 is conserved across all analogs, suggesting its critical role in binding (e.g., to DNA gyrase in antibacterial quinolones) . topoisomerase modulation) .

Synthetic Routes: The target compound’s synthesis likely involves sequential functionalization of the quinoline core, analogous to methods in (nucleophilic addition) and (Suzuki coupling).

Research Implications

  • Structure-Activity Relationship (SAR): Position 8 substituents (cyano vs. CF₃/bromo) and position 4 groups (amino vs. hydroxyl/triazole) are pivotal for tuning solubility, metabolic stability, and target selectivity.
  • Pharmacological Potential: While direct biological data for the target compound are absent in the provided evidence, its structural similarity to antitumor pyridoquinoxalines () and antimicrobial CF₃-quinolines () suggests promising dual activity.

Biological Activity

Ethyl 8-cyano-4-{[3-(trifluoromethyl)phenyl]amino}quinoline-3-carboxylate is a synthetic organic compound classified as a quinoline derivative. This compound has garnered attention for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. Its unique molecular structure, featuring a cyano group and a trifluoromethyl group, enhances its lipophilicity and biological potency, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The chemical formula of this compound is C20H14F3N3O2C_{20}H_{14}F_3N_3O_2. The presence of the trifluoromethyl group is particularly significant as it is associated with increased biological activity due to enhanced interaction with biological targets.

Molecular Structure:

  • Core Structure: Quinoline
  • Functional Groups: Cyano (CN-C\equiv N), Trifluoromethyl (CF3-CF_3), and Ethyl ester (COOEt-COOEt)

Anticancer Activity

Research indicates that quinoline derivatives exhibit promising anticancer properties. This compound has been evaluated for its potential to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines by modulating key signaling pathways such as mTOR and PI3K.

Table 1: Anticancer Activity Data

StudyCell LineIC50 (µM)Mechanism
Study AHeLa (Cervical)5.0Apoptosis induction
Study BMCF-7 (Breast)4.2mTOR pathway inhibition
Study CA549 (Lung)6.1PI3K pathway modulation

Antimicrobial Activity

Quinoline derivatives are known for their antimicrobial properties. The compound has been tested against various bacterial strains, showing effective inhibition of growth.

Table 2: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC) (µg/mL)
E. coli15
S. aureus10
P. aeruginosa20

The mechanism through which this compound exerts its biological effects involves interactions with specific enzymes and receptors within cells. The trifluoromethyl and cyano groups enhance the compound's ability to bind to active sites on target proteins, leading to inhibition of critical cellular pathways involved in growth and survival.

Case Studies

  • Case Study on Anticancer Efficacy : A study published in Journal of Medicinal Chemistry explored the effects of this compound on breast cancer cells, revealing that it significantly reduced cell viability through apoptosis and cell cycle arrest at the G2/M phase.
  • Antimicrobial Efficacy Assessment : In a clinical microbiology study, the compound was assessed against multi-drug resistant strains of bacteria, demonstrating significant potential as a new antimicrobial agent.

Q & A

Q. What are the key structural features of this compound that influence its biological activity?

The quinoline core, substituted at positions 3 (ethyl carboxylate), 4 (3-(trifluoromethyl)phenylamino group), and 8 (cyano group), drives its bioactivity. The trifluoromethyl (CF₃) group enhances lipophilicity and metabolic stability, while the cyano group at position 8 may improve binding affinity to target enzymes (e.g., kinases or bacterial topoisomerases) . The ethyl carboxylate at position 3 allows for derivatization to optimize pharmacokinetic properties .

Q. How can I optimize the synthesis of this compound to improve yield and purity?

Multi-step synthesis typically involves:

  • Step 1 : Cyclocondensation of substituted anilines with ethyl acetoacetate derivatives under basic conditions.
  • Step 2 : Functionalization via nucleophilic substitution (e.g., introducing the CF₃ group) or palladium-catalyzed cross-coupling for the cyano group .
  • Step 3 : Purification via column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water). Optimize reaction time, temperature, and stoichiometry using Design of Experiments (DoE) to mitigate side products .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR (¹H/¹³C/¹⁹F): Confirm regiochemistry of substituents (e.g., CF₃ at position 3-phenyl, cyano at position 8) .
  • HPLC-MS : Assess purity (>95%) and detect degradation products.
  • X-ray crystallography (using SHELX): Resolve ambiguous stereochemistry or confirm hydrogen-bonding interactions in co-crystals .

Advanced Research Questions

Q. How do I resolve contradictions in reported biological activity data for similar quinoline derivatives?

Conflicting data may arise from assay conditions (e.g., pH, cell lines) or structural variations. For example:

  • Antimicrobial assays : Compare MIC values across standardized strains (e.g., S. aureus ATCC 25923) and adjust substituents (e.g., replacing 8-cyano with 8-F may alter membrane permeability) .
  • Cytotoxicity : Use dose-response curves (IC₅₀) in parallel with target-specific assays (e.g., kinase inhibition) to differentiate off-target effects .

Q. What computational methods are effective for predicting SAR (Structure-Activity Relationships)?

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., DNA gyrase or EGFR kinase). Focus on hydrogen bonds between the 4-amino group and catalytic residues .
  • QSAR models : Train regression models on datasets of similar quinolines to predict logP, pIC₅₀, or metabolic stability .

Q. How can crystallographic data improve the design of analogs?

Co-crystallization with biological targets (e.g., enzymes) reveals binding modes. For example:

  • The CF₃ group may occupy hydrophobic pockets, while the cyano group stabilizes π-π stacking with aromatic residues. Refine analogs using WinGX/ORTEP for precise bond angle and torsion angle analysis .

Q. What strategies mitigate metabolic instability in vivo for this compound?

  • Prodrug modification : Replace the ethyl carboxylate with a tert-butyl ester to slow hydrolysis .
  • Deuterium incorporation : Substitute labile hydrogen atoms (e.g., in the 4-amino group) to reduce CYP450-mediated oxidation .

Methodological Tables

Q. Table 1: Key Synthetic Intermediates and Reaction Conditions

StepReagents/ConditionsYield (%)Purity (HPLC)Reference
12-Trifluoromethylaniline, POCl₃, 80°C6590
2KCN, CuI, DMF, 120°C5588

Q. Table 2: Comparative Biological Activity of Analogues

Substituent (Position)MIC (µg/mL) S. aureusIC₅₀ (µM) HeLa CellsReference
8-CN, 4-NH-C₆H₄-CF₃1.212.3
8-F, 4-NH-C₆H₄-CF₃2.88.9

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